molecular formula C26H19FN2O5 B2426047 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide CAS No. 866348-72-3

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2426047
M. Wt: 458.445
InChI Key: BWYWEAHAYMIJSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several distinct functional groups. These include a 1,4-dioxino[2,3-g]quinolin-6-yl group, a benzoyl group, a 4-fluorophenyl group, and an acetamide group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.

Scientific Research Applications

Catalysis and Synthetic Chemistry

The preparation and utilization of related quinoline derivatives in catalysis, specifically in the reduction of ketones, have been explored. These compounds serve as ligands in catalyst formation, enabling efficient chemical reactions. For example, the synthesis of pincer-type ruthenium catalysts utilizing related quinoline structures demonstrates the potential of such compounds in enhancing catalytic activities, particularly in ketone reductions (Facchetti et al., 2016).

Drug Discovery and Medicinal Chemistry

Related quinoline amides and carbamates have been studied for their interaction with biological receptors, such as the GABAA/benzodiazepine receptor. These studies provide a foundation for the design and development of novel therapeutic agents targeting central nervous system disorders (Tenbrink et al., 1994).

Material Science and Luminescence

Quinoline-based amides have been explored for their structural properties and applications in material science, including the formation of salts and inclusion compounds with enhanced luminescent properties. These studies highlight the potential of such compounds in the development of new materials with specific optical properties (Karmakar et al., 2007).

Biochemical and Pharmacological Research

The synthesis and evaluation of quinoline derivatives for biochemical applications, such as chemosensors for metal ions, demonstrate the versatility of these compounds. Such research underscores the potential of quinoline-based compounds in developing selective sensors for biochemical analysis (Li et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound are not specified in the available literature. Given its complex structure, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O5/c27-17-6-8-18(9-7-17)28-24(30)15-29-14-20(25(31)16-4-2-1-3-5-16)26(32)19-12-22-23(13-21(19)29)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYWEAHAYMIJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide

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